molecular formula C16H15FN2OS B5737990 N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide

Cat. No.: B5737990
M. Wt: 302.4 g/mol
InChI Key: SXQNLFAVAKSTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the NF-κB pathway. In cardiovascular disease, this compound exerts its protective effects by reducing oxidative stress, inflammation, and apoptosis. In neurodegenerative disorders, this compound improves cognitive function by reducing amyloid beta deposition and neuroinflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, as well as improving cardiac function and cognitive function. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide has several advantages for lab experiments, including its high purity and stability, as well as its favorable pharmacokinetic profile. However, this compound also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and therapeutic potential.

Future Directions

There are several future directions for N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide research, including further studies on its mechanism of action and therapeutic potential, as well as the development of new derivatives with improved pharmacokinetic and therapeutic properties. This compound may also have potential applications in other fields, such as infectious diseases and autoimmune disorders, which warrant further investigation.

Synthesis Methods

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylaniline with carbon disulfide, followed by the reaction with 2-fluorobenzoyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular disease, and neurodegenerative disorders. In cancer research, this compound has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in several cancer cell lines. In cardiovascular disease, this compound has been shown to have a protective effect on cardiac function and reduce myocardial infarction size in animal models. In neurodegenerative disorders, this compound has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

N-[(2,6-dimethylphenyl)carbamothioyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2OS/c1-10-6-5-7-11(2)14(10)18-16(21)19-15(20)12-8-3-4-9-13(12)17/h3-9H,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQNLFAVAKSTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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